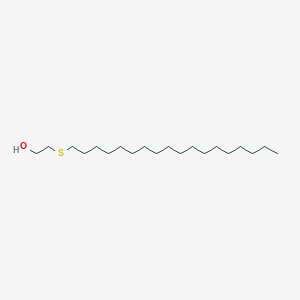
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one is an organic compound that features a unique combination of functional groups, including a dithiane ring, a hydroxyl group, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors. Common reagents used in these reactions include Lewis acids like boron trifluoride etherate and catalysts such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dithiane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as organolithium compounds .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may modulate inflammatory pathways and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dithiane derivatives and pyrrolidinone-containing molecules. Examples include:
- 1,3-Dithiane
- 1,3-Dithiolane
- Pyrrolidin-2-one derivatives
Uniqueness
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
83451-43-8 |
|---|---|
Molekularformel |
C9H15NO2S2 |
Molekulargewicht |
233.4 g/mol |
IUPAC-Name |
5-(1,3-dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2S2/c1-10-7(11)3-4-9(10,12)8-13-5-2-6-14-8/h8,12H,2-6H2,1H3 |
InChI-Schlüssel |
AROQMKKZQZEBJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC1(C2SCCCS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
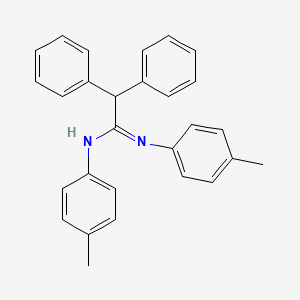
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)

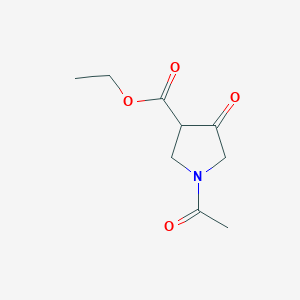

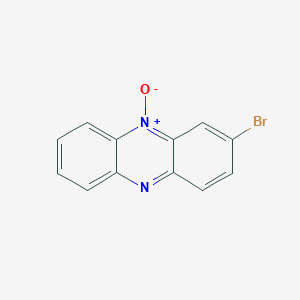
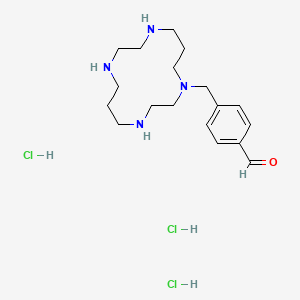
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)

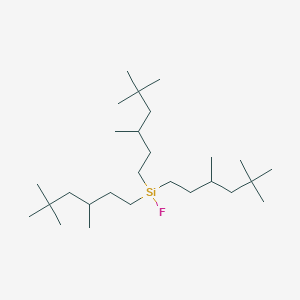
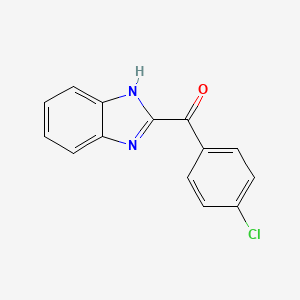
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
